N-benzyl-2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is an intriguing compound known for its multifaceted applications and unique chemical structure. It features a blend of aromatic and heterocyclic components, making it a subject of interest in various scientific fields, including chemistry, biology, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide typically involves several steps:
Formation of the Pyridine Ring: The initial step often involves the formation of the 1,4,5,6-tetrahydropyridine ring. This is achieved through a multi-component reaction involving a primary amine, a ketone, and a suitable aldehyde.
Introduction of the Cyano Group: A cyanation reaction introduces the cyano group at the 3-position of the pyridine ring. This is typically done using a suitable cyanating agent under basic conditions.
Acylation Reaction: The benzyl group is introduced through an acylation reaction involving benzyl chloride and a suitable base.
Thioether Formation: The final step involves the formation of the thioether linkage between the pyridine ring and the acetamide group. This is typically achieved through a nucleophilic substitution reaction with a thiol reagent.
Industrial Production Methods: Large-scale industrial production involves optimizing these synthetic routes to achieve high yields and purity. This often requires carefully controlled reaction conditions, the use of catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly at the sulfur and aromatic components. Common oxidizing agents include hydrogen peroxide and permanganate.
Reduction: Reduction reactions often target the cyano and ketone groups, reducing them to amines and alcohols, respectively. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially at the benzyl and aromatic rings. Electrophilic substitution with halogenating agents or nucleophilic substitution with thiolates are common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), thiolates
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Halogenated aromatics, thiolated compounds
Scientific Research Applications
The compound has garnered attention in various scientific fields:
Chemistry:
Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivities.
Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Biology and Medicine:
Pharmaceutical Research: Studied for its potential as a pharmacophore in drug development, particularly for neurodegenerative and inflammatory diseases.
Biological Probes: Employed in the design of fluorescent probes for cellular imaging and diagnostics.
Industry:
Agriculture: Investigated as a component in agrochemicals for pest control.
Dyes and Pigments: Utilized in the synthesis of high-performance dyes and pigments.
Mechanism of Action
The compound's mechanism of action is multi-faceted, involving several molecular targets and pathways:
Molecular Targets:
Enzymes: Inhibits specific enzymes involved in disease pathways, such as kinases and proteases.
Receptors: Binds to neurotransmitter receptors, modulating their activity.
Pathways Involved:
Signal Transduction: Modulates key signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Gene Expression: Influences the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-benzyl-2-((3-cyano-6-oxo-1,2-dihydropyridin-2-yl)thio)acetamide
N-benzyl-2-((3-cyano-4-(o-tolyl)-1,2,5,6-tetrahydropyridin-2-yl)thio)acetamide
Comparison:
Structural Differences: Compared to the compound , similar compounds may have variations in the degree of hydrogenation of the pyridine ring or different substituents at the 4-position.
Unique Properties: The compound's unique combination of a cyano group, thioether linkage, and benzyl moiety provides distinct electronic and steric properties, affecting its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-benzyl-2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-7-5-6-10-17(15)18-11-20(26)25-22(19(18)12-23)28-14-21(27)24-13-16-8-3-2-4-9-16/h2-10,18H,11,13-14H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAXRDCCSHGBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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